(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a propenone moiety substituted with a 4-(difluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then substituted with a 2-chlorobenzyl group using nucleophilic substitution reactions.
Formation of the Propenone Moiety: The propenone moiety is formed through aldol condensation reactions involving appropriate aldehydes and ketones.
Final Coupling: The final step involves coupling the substituted piperazine with the propenone moiety under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of (E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(2-Chlorobenzyl)piperidino]-1-[4-(difluoromethoxy)phenyl]-2-propen-1-one
- (E)-3-[4-(2-Chlorobenzyl)morpholino]-1-[4-(difluoromethoxy)phenyl]-2-propen-1-one
Uniqueness
(E)-3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its specific substitution pattern and the presence of both piperazine and propenone moieties. This unique structure imparts distinct pharmacological properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H21ClF2N2O2 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H21ClF2N2O2/c22-19-4-2-1-3-17(19)15-26-13-11-25(12-14-26)10-9-20(27)16-5-7-18(8-6-16)28-21(23)24/h1-10,21H,11-15H2/b10-9+ |
InChI Key |
XIVIADOGZLSAQJ-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C=CC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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